

5-Chloro-1,2,4-thiadiazole: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 5-Chloro-1,2,4-thiadiazole

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of **5-Chloro-1,2,4-thiadiazole**. This heterocyclic compound serves as a versatile building block in medicinal chemistry and agrochemical development, with its derivatives exhibiting a wide range of biological activities.

Core Properties and Data

5-Chloro-1,2,4-thiadiazole is a halogenated five-membered aromatic heterocycle containing sulfur and nitrogen atoms. The presence of a reactive chlorine atom at the 5-position makes it a key intermediate for the synthesis of a diverse array of substituted 1,2,4-thiadiazole derivatives through nucleophilic substitution reactions.[\[1\]](#)

Table 1: Physicochemical Properties of **5-Chloro-1,2,4-thiadiazole**

Property	Value
Chemical Formula	<chem>C2HCIN2S</chem>
CAS Number	38362-15-1
Molecular Weight	120.56 g/mol
Appearance	Colorless to pale yellow liquid/solid
Melting Point	-8 to 7 °C
Boiling Point	122.0-122.5 °C (at 758 Torr)
Density	1.6 ± 0.1 g/cm³
Solubility	Sparingly soluble in water

Synthesis and Purification

While a specific, detailed protocol for the synthesis of **5-Chloro-1,2,4-thiadiazole** is not readily available in the public domain, a general synthetic approach can be inferred from the synthesis of related 1,2,4-thiadiazole derivatives. A common method involves the oxidative cyclization of N-acylthioureas or related precursors.

General Experimental Protocol: Synthesis of 5-Halo-1,2,4-thiadiazoles

This protocol describes a generalized method for the synthesis of 5-halo-1,2,4-thiadiazoles, which can be adapted for **5-Chloro-1,2,4-thiadiazole**.

Materials:

- Appropriate N-amidino-N'-aryl/alkylthiourea precursor
- Oxidizing agent (e.g., halogens like chlorine or bromine, N-chlorosuccinimide (NCS), or N-bromosuccinimide (NBS))
- Inert solvent (e.g., dichloromethane, chloroform, or acetonitrile)

- Stirring apparatus
- Reaction vessel with a reflux condenser and a dropping funnel
- Standard laboratory glassware for work-up and purification

Procedure:

- Dissolve the N-amidino-N'-aryl/alkylthiourea precursor in an appropriate inert solvent in the reaction vessel.
- Cool the solution in an ice bath.
- Slowly add a solution of the oxidizing agent (e.g., chlorine in the same solvent) to the stirred reaction mixture via the dropping funnel.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding a reducing agent solution (e.g., sodium thiosulfate) to remove any excess halogen.
- Wash the organic layer with water and brine.
- Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
- Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

Purification Protocol

The crude **5-Chloro-1,2,4-thiadiazole** can be purified using standard laboratory techniques.

Recrystallization:

- Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture of solvents).

- Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
- Collect the purified crystals by filtration.
- Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Column Chromatography:

- Prepare a silica gel column using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
- Dissolve the crude product in a minimum amount of the eluent and load it onto the column.
- Elute the column with the chosen solvent system, collecting fractions.
- Monitor the fractions by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure to yield the purified **5-Chloro-1,2,4-thiadiazole**.

Spectroscopic Characterization

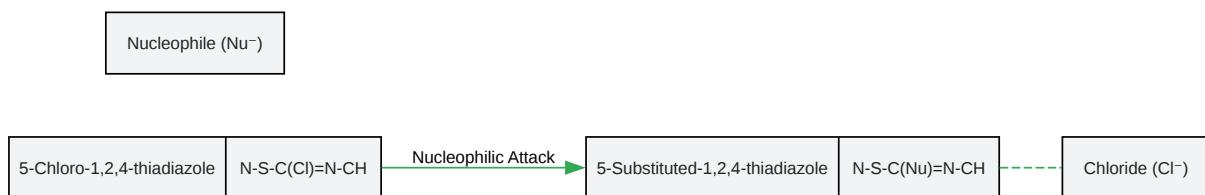
The structure of **5-Chloro-1,2,4-thiadiazole** and its derivatives can be confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data for 1,2,4-Thiadiazole Derivatives

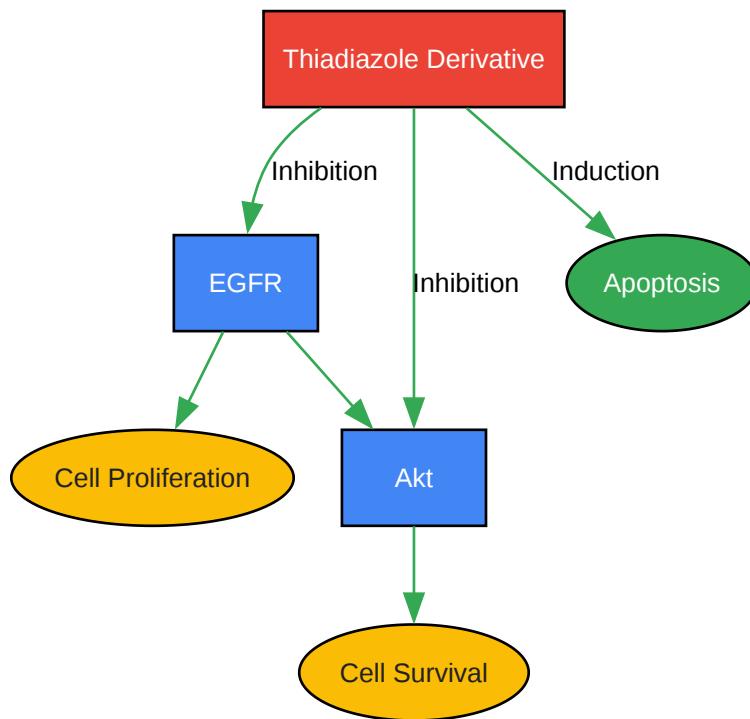
Technique	Characteristic Features
¹ H NMR	Aromatic protons typically appear in the range of δ 7.0-9.0 ppm. The chemical shift of the proton at C3 would be a key indicator.[2][3]
¹³ C NMR	The carbon atoms of the thiadiazole ring typically resonate in the range of δ 150-180 ppm.[2][3][4]
FT-IR (cm ⁻¹)	Characteristic peaks for the C=N stretching vibration (around 1600-1650 cm ⁻¹), C-S stretching, and ring vibrations are expected.[2][5][6]
Mass Spectrometry	The mass spectrum will show the molecular ion peak (M ⁺). Fragmentation patterns often involve the loss of the chlorine atom and cleavage of the thiadiazole ring.[7][8][9]

Reactivity and Chemical Transformations

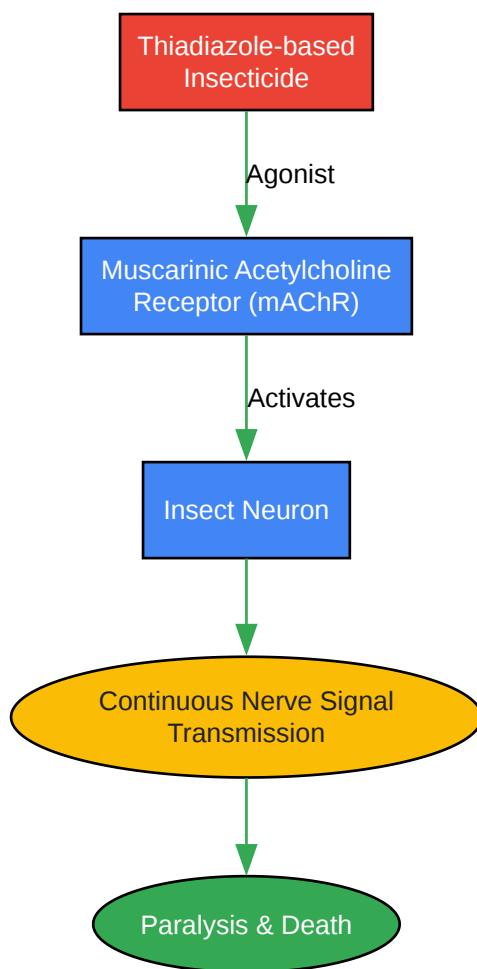
The 5-position of the 1,2,4-thiadiazole ring is highly susceptible to nucleophilic substitution, making **5-Chloro-1,2,4-thiadiazole** a valuable precursor for creating a library of derivatives.[1] The chlorine atom can be readily displaced by a variety of nucleophiles, including amines, thiols, and alkoxides, allowing for the introduction of diverse functional groups.

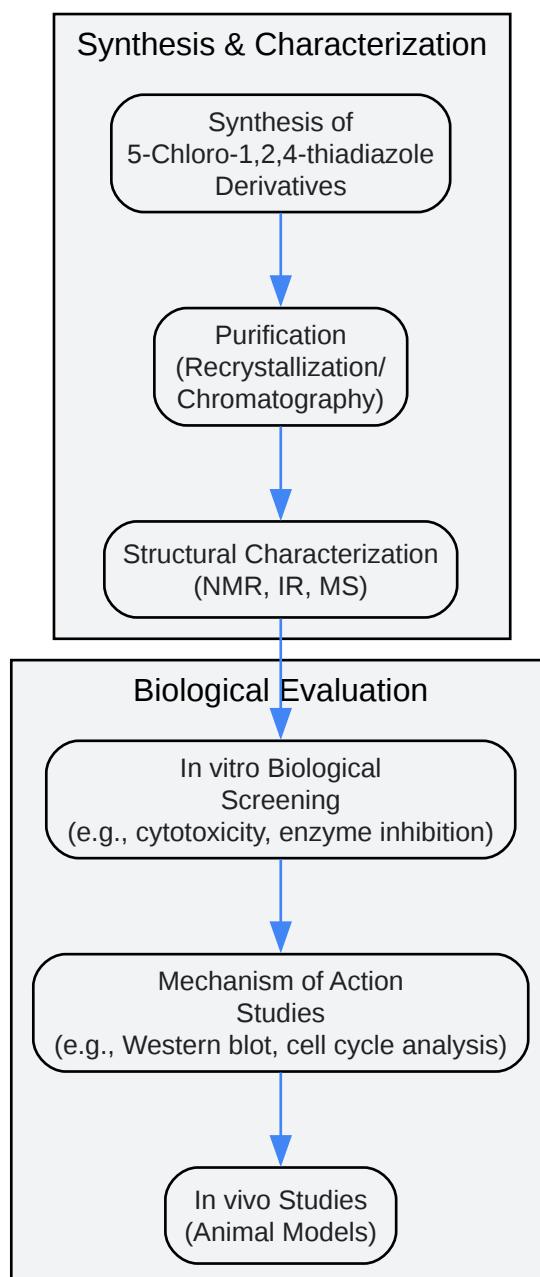


Potential Anticancer Mechanism of Thiadiazole Derivatives



Potential Insecticidal Mechanism of Thiadiazole Derivatives





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